molecular formula C17H18FNO2S B2786261 N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide CAS No. 1105210-52-3

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2786261
CAS No.: 1105210-52-3
M. Wt: 319.39
InChI Key: GPMVMGCKKIYMMN-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide is a synthetic specialty chemical designed for research and development applications. This compound features a unique molecular architecture combining a 4-fluorophenoxy group, an ethylamide linker, and a phenylthio moiety, making it a compound of interest for medicinal chemistry and chemical biology. Its structure suggests potential as a building block or intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Researchers may find value in exploring its utility based on established activities of analogous compounds; for instance, phenoxyacetamide scaffolds have been investigated as inhibitors of bacterial virulence factors like the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . Furthermore, propanamide derivatives are frequently explored in pharmacology for their affinity to various central nervous system targets . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to determine this compound's specific mechanisms and applications.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-14-6-8-15(9-7-14)21-12-11-19-17(20)10-13-22-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMVMGCKKIYMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.

    Thioether formation: The intermediate is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the phenylthio group.

    Amidation: The final step involves the reaction of the thioether intermediate with a suitable amide-forming reagent, such as propanoyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide exhibits promising anticancer properties. Its structure allows for interactions with specific molecular targets involved in cancer progression. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit key enzymes involved in tumor growth and metastasis, such as DOT1L (Disruptor of Telomeric Silencing 1-like), which plays a role in histone methylation and gene expression regulation in cancers like triple-negative breast cancer (TNBC) .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory potential. The presence of the phenylthio group may enhance its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Studies have shown that similar compounds can reduce the expression of pro-inflammatory cytokines and chemokines, suggesting that this compound could serve as a therapeutic agent in inflammatory diseases .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in material science:

Material Development

The unique chemical structure allows this compound to be explored as a building block for synthesizing novel materials with specific electronic and optical properties. Research into its polymerization could lead to advancements in organic electronics or photonic devices .

Synthesis of Complex Molecules

As a versatile intermediate, it can be utilized in the synthesis of more complex molecular structures, aiding in drug discovery and development processes . Its ability to undergo various chemical reactions (e.g., oxidation and reduction) makes it valuable in synthetic organic chemistry.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : A study on the compound's effect on TNBC cells demonstrated significant inhibition of tumor growth and metastasis in vivo models, correlating treatment with downregulation of key proteins involved in epithelial-mesenchymal transition (EMT) .
  • Case Study 2 : Research into its anti-inflammatory properties showed that analogs of this compound could significantly reduce inflammation markers in animal models, suggesting a pathway for therapeutic application in chronic inflammatory diseases .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentInhibits DOT1L; reduces TNBC growth
Anti-inflammatoryReduces cytokine levels
Industrial ApplicationsMaterial synthesisPotential use in organic electronics
Building block for complex moleculesVersatile intermediate

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the phenylthio group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide with four analogs from the evidence, focusing on structural variations, functional groups, and inferred properties.

3-Chloro-N-phenyl-phthalimide ()

  • Key Structural Differences: Backbone: Phthalimide (cyclic imide) vs. linear propanamide. Substituents: Chloro and phenyl groups vs. fluorophenoxyethyl and phenylthio.
  • Functional Implications :
    • The phthalimide ring in 3-chloro-N-phenyl-phthalimide enhances rigidity and thermal stability, making it suitable for polymer synthesis (e.g., polyimides) .
    • The linear amide and flexible ethyl group in the target compound may improve solubility in polar solvents but reduce thermal resistance.
  • Applications: Polymer precursors () vs.

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

  • Key Structural Differences: Aromatic Systems: Indole and biphenyl vs. fluorophenoxy and phenylthio. Substituent Position: Fluorine on biphenyl vs. fluorophenoxy.
  • Functional Implications: The indole group in ’s compound may enhance interactions with biological targets (e.g., serotonin receptors) .
  • Synthesis : Both compounds likely employ amide coupling, but the indole and biphenyl groups in require multi-step functionalization .

(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide ()

  • Key Structural Differences: Chirality: R-configuration at C2 vs. Substituents: Acetamidophenoxy, hydroxy, methyl, nitro, and trifluoromethyl vs. fluorophenoxyethyl and phenylthio.
  • The hydroxy and methyl groups may improve solubility but reduce metabolic stability compared to the target compound’s thioether.

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide ()

  • Key Structural Differences :
    • Metallocene Inclusion : Ferrocenyl group vs. purely organic substituents in the target compound.
    • Electron-Deficient Groups : Nitro and trifluoromethyl vs. fluorine and phenylthio.
  • Functional Implications :
    • The ferrocenyl group introduces redox activity, enabling applications in electrochemistry or catalysis .
    • The target compound’s phenylthio group may offer milder electronic effects compared to nitro/trifluoromethyl substituents.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a phenylthio moiety, which contribute to its pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets, particularly in cancer treatment and other therapeutic areas.

This compound is believed to exert its effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are critical in tumor growth and angiogenesis.

Inhibition Profiles

In a study evaluating the compound's kinase inhibition, the following results were observed:

Kinase TargetInhibition (IC50, μM)
EGFR15.07 ± 3.1
VEGFR-222.6 ± 4.5
PDGFR-β2.8 ± 0.42
PI3K21.6
Flt-341.2 ± 5.7

These data indicate that the compound shows significant inhibition against several receptor tyrosine kinases, which are often overexpressed in various cancers .

Antitumor Activity

The antitumor activity of this compound was evaluated using human cancer cell lines. The results from the sulforhodamine B (SRB) assay demonstrated that the compound has a notable effect on cell proliferation:

  • Cell Line: PC-3 (Prostate Cancer)
  • IC50 Value: Approximately 4 μM, indicating effective cytotoxicity against this cell line.

This activity suggests that the compound may be a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Combination Therapy : In studies combining this compound with other chemotherapeutic agents, synergistic effects were observed, enhancing overall efficacy against resistant cancer cell lines.
  • Mechanistic Studies : Research has shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to controls, further supporting its potential therapeutic use.

Q & A

Q. What statistical approaches resolve batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize solvent volume, catalyst loading, and temperature .
  • PCA Analysis : Reduce variables (e.g., reaction time, yield) to identify critical factors causing variability .

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